6-Methyl-1-indanone

Description

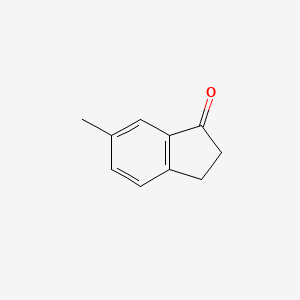

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOXRDYLMJMQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383542 | |

| Record name | 6-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-20-9 | |

| Record name | 6-Methyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9NAN3OV6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-indanone: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-indanone is a substituted indanone, an organic compound characterized by a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone.[1][2] It serves as a valuable intermediate in organic synthesis and possesses applications in various fields, including the fragrance and flavor industries, and as a starting material for the synthesis of more complex molecules like branched alkyl indanes (BINs).[1][3][4] Furthermore, its derivatives are explored for potential therapeutic properties, making it a compound of interest in medicinal chemistry and drug development.[3][5] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure

This compound's structure consists of an indanone core with a methyl group substituted at the 6th position of the aromatic ring. The IUPAC name for this compound is 6-methyl-2,3-dihydroinden-1-one.[6]

Caption: Chemical structure of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2][6] |

| Appearance | White to light yellow crystal powder/solid | [1][2] |

| Melting Point | 60-62 °C | [1][2][7] |

| Boiling Point | 70 °C at 0.4 mmHg | [1][2][7] |

| Density (estimate) | 0.9071 g/cm³ | [7] |

| CAS Number | 24623-20-9 | [1][2] |

| Solubility | Soluble in methanol | [8] |

| SMILES String | Cc1ccc2CCC(=O)c2c1 | [2] |

| InChI Key | DBOXRDYLMJMQBB-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis via Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of indanones is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The following is a generalized protocol based on established chemical principles for such reactions.[5][9][10]

Objective: To synthesize this compound from 3-(p-tolyl)propanoic acid.

Materials:

-

3-(p-tolyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄))

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(p-tolyl)propanoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude 3-(p-tolyl)propanoyl chloride.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Cool a flask containing anhydrous DCM to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., AlCl₃) to the cooled solvent with stirring.

-

Dissolve the crude 3-(p-tolyl)propanoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred suspension of the Lewis acid over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[11]

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Analytical Characterization: Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of synthesized this compound to confirm the presence of key functional groups.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Take a small amount (1-2 mg) of the purified, dry this compound and grind it into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Briefly grind the mixture to ensure it is homogenous.

-

Transfer a small amount of the mixture to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

The resulting spectrum should show characteristic absorption bands for the carbonyl group (C=O) of the ketone (typically around 1700 cm⁻¹) and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: A generalized workflow for the synthesis and analysis of this compound.

Applications and Logical Relationships in Synthesis

This compound is not only a final product for certain applications but also a crucial building block in multi-step organic syntheses. Its chemical structure, featuring a ketone and an aromatic ring, allows for a variety of subsequent chemical transformations.

Caption: Role of this compound as a synthetic intermediate.

As illustrated, the ketone functional group can undergo reactions such as reduction, oxidation, and addition, while the aromatic ring can be subject to further electrophilic substitution. This versatility makes it a key intermediate in the synthesis of:

-

Branched Alkyl Indanes (BINs) : Used in studies of hydrocarbon toxicology.[2]

-

Fragrance and Flavor Compounds : Where the indanone core is a common motif.[3][4]

-

Pharmaceutical Scaffolds : The indanone structure is present in various biologically active molecules, and derivatives are investigated for therapeutic potential.[3][5]

Safety Information

This compound is classified as a combustible solid.[2] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses and gloves.[2] It should be handled in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound CAS#: 24623-20-9 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H10O | CID 2795093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 24623-20-9 [amp.chemicalbook.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Organic Syntheses Procedure [orgsyn.org]

Physicochemical properties of 6-Methyl-1-indanone

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indanone, an organic compound featuring a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring, with a methyl group at the 6-position.[1] Its chemical formula is C₁₀H₁₀O, and it has a molecular weight of 146.19 g/mol .[1][2][3][4] This compound serves as a versatile starting material and intermediate in various fields of chemical synthesis.[1] It is utilized in the fragrance and flavor industries and is a subject of study for its potential therapeutic properties, making it relevant to drug development.[3] this compound has also been identified as a semivolatile component in lamina cigarette smoke.[1][5] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | 6-Methyl-2,3-dihydro-1H-inden-1-one | [2][3] |

| CAS Number | 24623-20-9 | [1][2][3][4][6] |

| Molecular Formula | C₁₀H₁₀O | [1][2][3][4] |

| Molecular Weight | 146.19 g/mol | [1][2][3][4] |

| Appearance | White to yellow or orange crystalline powder/solid. | [1][3][4][6] |

| Melting Point | 60-62 °C | [1][2][4][6] |

| Boiling Point | 70 °C @ 0.4 mmHg | [1][2][4][6] |

| Density | 1.113 g/cm³ (estimate) | [6] |

| Solubility | Soluble in Methanol. | [1][4][7] |

| Flash Point | 109.9 °C | [6] |

| Refractive Index | 1.5580 (estimate) | [1][2][4] |

| Vapor Pressure | 0.00935 mmHg @ 25°C | [2] |

| SMILES | Cc1ccc2CCC(=O)c2c1 | [4] |

| InChIKey | DBOXRDYLMJMQBB-UHFFFAOYSA-N | [4] |

Visualization of Experimental Workflow

The characterization of a chemical compound like this compound follows a logical workflow to elucidate its structure and define its physical properties. The following diagram illustrates a standard procedure for such a physicochemical characterization.

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[8]

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.[8]

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Press the open end of a capillary tube into the sample powder, packing it to a height of 2-3 mm.[9]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[9]

-

Heat the block rapidly to about 15-20 °C below the expected melting point (60-62 °C).[9]

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the start of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[10]

-

For pure compounds, this range should be narrow (0.5-1.0 °C).

-

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small liquid samples at a specific pressure.[11]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heat-stable mineral oil, heat source.[12]

-

Procedure:

-

Add a few milliliters of the sample to the small test tube. Since this compound is a solid at room temperature, it must first be melted.

-

Place a capillary tube, with its sealed end pointing up, into the sample.[12]

-

Attach the test tube to a thermometer so the sample is level with the thermometer bulb.

-

Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged.[11]

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[12]

-

As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[11]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubble stream stops and liquid is drawn back into the capillary tube.[11][12]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of a compound's solubility in various solvents.

-

Apparatus: Test tubes, vortex mixer, spatula, analytical balance.

-

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.[13]

-

Add a measured volume of the desired solvent (e.g., water, ethanol, methanol) in small increments (e.g., 0.1 mL).[13]

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds and observe for dissolution.

-

Continue adding solvent until the solid is completely dissolved.

-

The solubility can be expressed quantitatively (e.g., in mg/mL). The process should be conducted at a constant, recorded temperature.[14]

-

Spectroscopic Analysis Protocols

NMR spectroscopy provides detailed information about the molecular structure, including the carbon-hydrogen framework.[15]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[16] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[17]

-

Transfer the solution to a 5 mm NMR tube.[18]

-

Cap the tube and ensure the sample is homogeneous.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's magnet.

-

"Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.[18]

-

Acquire standard ¹H (proton) and ¹³C (carbon-13) spectra.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[18]

-

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19] For this compound, this would confirm the presence of the ketone (C=O) and aromatic (C=C, C-H) groups.

-

Sample Preparation (KBr Pellet Method):

-

Mix 1-2 mg of the solid this compound sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[20]

-

The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[21]

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile solid like this compound, direct insertion via a solids probe or following separation by Gas Chromatography (GC-MS) is common.[22]

-

Ionize the sample. Electron Impact (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron to form a molecular ion (M⁺·) and often break into characteristic fragment ions.[22]

-

-

Data Acquisition:

-

The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[21]

-

An ion detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum plots relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight of 146.19.

-

Synthesis Overview

This compound, like other indanones, is commonly synthesized via an intramolecular Friedel–Crafts acylation.[23][24] This typically involves the cyclization of a 3-arylpropanoic acid derivative. For instance, 3-(m-tolyl)propanoic acid can be converted to its acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield this compound.[23]

Applications

-

Synthetic Intermediate: It is a key starting material for the synthesis of more complex molecules, such as branched alkyl indanes (BINs).[1][5]

-

Fragrance and Flavors: The compound is used as an ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry.[3]

-

Pharmaceutical Research: this compound serves as a building block in the synthesis of bioactive molecules and is studied for potential therapeutic applications in drug discovery and development.[3]

References

- 1. This compound CAS#: 24623-20-9 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | 24623-20-9 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound CAS#: 24623-20-9 [amp.chemicalbook.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. uwyo.edu [uwyo.edu]

- 17. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 20. Experimental Design [web.mit.edu]

- 21. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to 6-Methyl-1-indanone (CAS: 24623-20-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-indanone is an aromatic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring with a ketone and a methyl group. It belongs to the indanone class of molecules, a scaffold of significant interest in medicinal chemistry and materials science. The indanone core is a privileged structure found in numerous pharmacologically active compounds and natural products.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, synthesis, and known applications of this compound. Furthermore, it explores the broad biological and pharmacological potential of the wider 1-indanone class, offering context for future research and development endeavors.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] Its key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 24623-20-9 | [4] |

| Molecular Formula | C₁₀H₁₀O | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| Appearance | White to light yellow crystal powder | [3] |

| Melting Point | 60-62 °C | [5] |

| Boiling Point | 70 °C at 0.4 mmHg | [5] |

| Synonyms | 6-Methyl-2,3-dihydro-1H-inden-1-one | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.6-7.2 | m | 3H | Aromatic protons (C4-H, C5-H, C7-H) |

| ~2.9-3.1 | t | 2H | Aliphatic protons (-CH₂-C=O) |

| ~2.6-2.8 | t | 2H | Aliphatic protons (Ar-CH₂-) |

| ~2.4 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~207 | Quaternary | Carbonyl carbon (C=O) |

| ~155 | Quaternary | Aromatic carbon |

| ~138 | Quaternary | Aromatic carbon |

| ~137 | Methine | Aromatic carbon |

| ~135 | Quaternary | Aromatic carbon |

| ~126 | Methine | Aromatic carbon |

| ~124 | Methine | Aromatic carbon |

| ~36 | Methylene | Aliphatic carbon (-CH₂-C=O) |

| ~26 | Methylene | Aliphatic carbon (Ar-CH₂-) |

| ~21 | Methyl | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1710-1690 | Strong | Carbonyl (C=O) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 146 | High | Molecular Ion [M]⁺ |

| 131 | High | [M-CH₃]⁺ |

| 118 | High | [M-CO]⁺ |

| 103 | Medium | [M-CO-CH₃]⁺ |

| 91 | Medium | Tropylium ion [C₇H₇]⁺ |

Synthesis of this compound

This compound can be synthesized through several routes, with intramolecular Friedel-Crafts acylation being a prominent method. Photochemical approaches have also been reported.[7][8]

Intramolecular Friedel-Crafts Acylation

This is a classic and reliable method for the synthesis of indanones. The general workflow involves the cyclization of a substituted 3-phenylpropionic acid or its corresponding acyl chloride.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(p-tolyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5.0 eq). Gently reflux the mixture for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(p-tolyl)propanoyl chloride.

-

Cyclization: To a separate flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as dichloromethane (DCM). Cool the solvent to 0 °C using an ice bath. Add anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq) portion-wise with stirring. To this suspension, add a solution of the crude 3-(p-tolyl)propanoyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression and Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Photochemical Synthesis

This compound can also be formed as a byproduct during the photolysis of esters containing a photoremovable 2,5-dimethylphenacyl group.[8] For instance, irradiation of such esters in methanol can yield this compound.[7][8] This method, while mechanistically interesting, is less common for preparative scale synthesis compared to Friedel-Crafts acylation.

Applications

This compound serves as a versatile intermediate in several industrial and research applications.

-

Fragrance and Flavoring Agents: It is used in the synthesis of various fragrances and flavoring agents, where its specific aromatic profile contributes to the final product's sensory characteristics.[6]

-

Pharmaceutical Synthesis: As a functionalized indanone, it is a valuable building block for the synthesis of more complex, biologically active molecules.[6] The indanone scaffold is central to many pharmaceuticals, and methylated derivatives like this compound are key starting materials for creating analogues of known drugs.

-

Materials Science: The indanone core can be incorporated into larger conjugated systems for the development of organic materials with specific optoelectronic properties, finding potential use in organic semiconductors and dyes.[9]

Biological and Pharmacological Profile of the 1-Indanone Scaffold

While specific biological activity data for this compound is not extensively documented in publicly available literature, the 1-indanone scaffold is of immense importance in drug discovery.[1][2][10] Derivatives of 1-indanone have demonstrated a wide range of pharmacological activities.

-

Anti-Alzheimer's Disease Agents: The most notable example is Donepezil, a leading treatment for Alzheimer's disease, which features an indanone core.[1][2] These compounds often act as acetylcholinesterase (AChE) inhibitors, which increases the levels of the neurotransmitter acetylcholine in the brain.

-

Anticancer Activity: Numerous 1-indanone derivatives have been synthesized and evaluated for their anticancer properties.[7] Some have shown potent activity against various cancer cell lines, with mechanisms that can include inhibition of tubulin polymerization and cell cycle arrest.

-

Antimicrobial and Antiviral Agents: The indanone structure has been identified in compounds with significant antibacterial, antifungal, and antiviral activities.[7][10]

-

Anti-inflammatory and Analgesic Effects: Certain indanone derivatives have shown promise as anti-inflammatory and analgesic agents.[7]

Given the lack of a specific, well-documented signaling pathway for this compound, the following diagram illustrates the mechanism of action for the well-known indanone-based drug, Donepezil, as a representative example of how this class of compounds can exert its therapeutic effects.

Conclusion

This compound is a chemically significant compound with established roles as a synthetic intermediate. While its own biological profile is not yet well-defined, its structural similarity to a class of molecules with profound and diverse pharmacological activities makes it a compound of high interest. The robust methods for its synthesis, combined with the proven therapeutic potential of the 1-indanone scaffold, position this compound as a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science for the development of novel compounds and applications. Further investigation into its specific biological effects is warranted to fully explore its potential.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 24623-20-9 | Benchchem [benchchem.com]

- 7. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. staff.cimap.res.in [staff.cimap.res.in]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Methyl-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Methyl-1-indanone, a significant molecule in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.62 | d | 1H | Ar-H |

| 7.35 | s | 1H | Ar-H |

| 7.28 | d | 1H | Ar-H |

| 3.05 | t | 2H | -CH₂- |

| 2.70 | t | 2H | -CH₂-CO- |

| 2.40 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 206.5 | C=O | C1 (Indanone carbonyl) |

| 154.0 | Aromatic C | C7a |

| 144.9 | Aromatic C | C6 |

| 138.0 | Aromatic C | C3a |

| 134.8 | Aromatic CH | C5 |

| 126.5 | Aromatic CH | C4 |

| 123.8 | Aromatic CH | C7 |

| 36.3 | CH₂ | C2 |

| 25.9 | CH₂ | C3 |

| 21.5 | CH₃ | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 1705 | Strong | C=O Stretch (Ketone) |

| 1610 | Medium | Aromatic C=C Stretch |

| 1480 | Medium | C-H Bend (CH₂) |

| 820 | Strong | C-H Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular Ion) |

| 131 | 85 | [M-CH₃]⁺ |

| 118 | 60 | [M-CO]⁺ |

| 103 | 45 | [M-CO-CH₃]⁺ |

| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone).[1] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

-

Acquisition : The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plate is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Electron Impact (EI) is a common ionization method for this type of molecule.[2] In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.[2]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Synthesis of 6-Methyl-1-indanone from p-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-methyl-1-indanone, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available bulk chemical, p-xylene. The described synthetic route is a well-established multi-step process involving Friedel-Crafts acylation, a ketone reduction, and an intramolecular cyclization. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.

Synthetic Pathway Overview

The synthesis of this compound from p-xylene is typically achieved through a three-step sequence, commonly referred to as a modified Haworth synthesis. The overall transformation is outlined below:

Biological activity of substituted indanones

An In-depth Technical Guide on the Biological Activity of Substituted Indanones

For Researchers, Scientists, and Drug Development Professionals

Substituted indanones, a class of organic compounds featuring a benzene ring fused to a cyclopentanone ring, have emerged as a privileged scaffold in medicinal chemistry.[1] Their versatile structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the significant therapeutic potential of substituted indanones, focusing on their neuroprotective, anticancer, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, detailed experimental protocols for key biological assays are provided, and crucial signaling pathways and workflows are visualized to offer a thorough understanding of their mechanisms of action.[1]

Neuroprotective Activity

The neuroprotective effects of substituted indanones are prominently linked to their ability to inhibit key enzymes implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[1][2]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Donepezil, an indanone-derived drug, is a well-known acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[2][3][4] This has spurred significant research into other indanone derivatives as inhibitors of both AChE and butyrylcholinesterase (BChE).[2][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions.[6][7]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by substituted indanones.

Quantitative Data: AChE and BChE Inhibition

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 5c | AChE | 0.12 | [5] |

| 7b | BChE | 0.04 | [5] |

| 54 | AChE | 14.06 | [8] |

| 56 | AChE | 12.30 | [8] |

| 64 | AChE | 12.01 | [8] |

| A1 | AChE | 0.054 ± 0.004 | [9] |

| 4h | AChE | 3.24 ± 0.25 | [7] |

| 4h | BChE | 10.25 ± 0.16 | [7] |

Monoamine Oxidase (MAO) Inhibition

Substituted indanones have been identified as potent and often selective inhibitors of monoamine oxidase B (MAO-B).[10] MAO-B is responsible for the degradation of dopamine; its inhibition can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease.[2][11] C6-substituted 1-indanones, in particular, have shown high potency as selective MAO-B inhibitors.[10]

Quantitative Data: MAO-A and MAO-B Inhibition

| Compound Class/Substitution | Target Enzyme | IC50 Range (µM) | Reference |

| C6-Substituted 1-Indanones | MAO-B | 0.001 to 0.030 | [10] |

| 2-Heteroarylidene-1-Indanones | MAO-B | 0.0044 to 1.53 | [12] |

| 2-Benzylidene-1-Indanones | MAO-B | < 2.74 (12 compounds < 0.1) | [13] |

| Compound A1 | MAO-B | 3.25 ± 0.20 | [9] |

Anticancer Activity

Indanone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), disruption of tubulin polymerization, and general cytotoxicity against various cancer cell lines.[1][3][14]

COX-2 Inhibition and Cytotoxicity

Certain spiroisoxazoline derivatives of indanone show potent and selective COX-2 inhibitory activity.[15] COX-2 is an enzyme often overexpressed in cancer cells, contributing to inflammation and cell proliferation. By inhibiting COX-2, these compounds can induce apoptosis in cancer cells. For instance, compound 9f , a spiroisoxazoline derivative, exhibited potent COX-2 inhibition and cytotoxicity against the MCF-7 breast cancer cell line, comparable to doxorubicin.[15] Similarly, indanone-based thiazolyl hydrazone derivatives have shown promising anticancer activity against colon cancer cell lines, with IC50 values in the sub-micromolar range.[16][17]

Caption: Proposed anticancer mechanism of indanones via COX-2 and apoptosis pathways.

Quantitative Data: Anticancer Activity

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 9f | COX-2 | 0.03 ± 0.01 | [1][15] |

| 9f | MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [1][15] |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.062 ± 0.012 | [15] |

| ITH-6 | HT-29 (Colon Cancer) | 0.44 | [16] |

| ITH-6 | COLO 205 (Colon Cancer) | 0.98 | [16] |

| ITH-6 | KM 12 (Colon Cancer) | 0.41 | [16] |

| 2-Benzylidene-1-indanones | Various Cancer Cell Lines | 0.01 to 0.88 | [14] |

Anti-inflammatory Activity

The anti-inflammatory properties of substituted indanones are often linked to their COX-2 inhibitory activity, as described above.[1] Additionally, some pyridine-linked indanone derivatives have shown strong inhibitory activity in in-vitro models of colitis by preventing TNF-α-induced monocyte adhesion to colon epithelial cells, suggesting their potential for treating inflammatory bowel disease (IBD).[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key assays used to evaluate the biological activity of substituted indanones.

Caption: A generalized experimental workflow for the development of substituted indanones.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with DTNB to produce a yellow-colored anion.[19] The rate of color formation is proportional to AChE activity.[19]

-

Materials :

-

Procedure :

-

Reagent Preparation : Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the assay buffer.[20]

-

Assay Setup : In a 96-well plate, add 50 µL of AChE solution to each well.[20]

-

Inhibitor Addition : Add 50 µL of serially diluted test compounds, positive control, or buffer (for negative control) to the respective wells.[20]

-

Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[20]

-

Reaction Initiation : To initiate the reaction, add 50 µL of DTNB solution followed by 50 µL of ATCI solution to all wells.[20]

-

Measurement : Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.[20]

-

Data Analysis : Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20]

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures MAO activity by detecting the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate like p-tyramine.[21] A fluorimetric probe is used to quantify the H2O2.[21]

-

Materials :

-

MAO-A or MAO-B enzyme source (e.g., recombinant human MAO)[10]

-

Substrate (e.g., p-tyramine for total MAO, kynuramine for MAO-A, benzylamine for MAO-B)[21][22]

-

Fluorimetric probe and horseradish peroxidase

-

Assay Buffer

-

Test compounds and selective inhibitors for controls (clorgyline for MAO-A, pargyline for MAO-B)[21]

-

96-well black, flat-bottom plate and fluorescence plate reader[23]

-

-

Procedure :

-

Sample Preparation : Dilute the MAO enzyme source in assay buffer.[21]

-

Inhibitor Incubation : In the plate, mix 45 µL of the enzyme sample with 5 µL of the test compound or control inhibitor. Incubate for at least 10 minutes at room temperature.[21][23]

-

Reaction Initiation : Prepare a working reagent containing the substrate and the fluorimetric probe. Add 50 µL of this working reagent to each well to start the reaction.[21]

-

Incubation : Incubate the plate for 20-30 minutes at 37°C, protected from light.[21][23]

-

Measurement : Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm).[21]

-

Data Analysis : Calculate MAO activity based on a H2O2 standard curve. Determine the IC50 values for the test compounds by plotting percent inhibition versus inhibitor concentration.[23]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of viable cells.

-

Materials :

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and allow them to adhere overnight.[1][25][26]

-

Compound Treatment : Treat the cells with various concentrations of the substituted indanone compounds and incubate for a specified period (e.g., 48 or 72 hours).[1][26]

-

MTT Addition : Remove the treatment medium and add 10-50 µL of MTT solution to each well.[24][25] Incubate for 1.5 to 4 hours at 37°C.[25][26]

-

Formazan Solubilization : Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1][26] Shake the plate for 15 minutes.[26]

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength between 550 and 600 nm.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[20]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly functionalized dispiropyrrolidine embedded indandione hybrids as potent cholinesterase inhibitors - Journal of King Saud University - Science [jksus.org]

- 8. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. resources.bio-techne.com [resources.bio-techne.com]

- 24. broadpharm.com [broadpharm.com]

- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. MTT (Assay protocol [protocols.io]

The Industrial Versatility of 6-Methyl-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methyl-1-indanone, a versatile bicyclic ketone, has emerged as a crucial building block and intermediate in a wide array of industrial applications. Its unique structural features and reactivity have made it a sought-after compound in the pharmaceutical, fragrance, agrochemical, and advanced materials sectors. This technical guide provides an in-depth overview of the core industrial applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Pharmaceutical Applications: A Gateway to Novel Therapeutics

This compound and its derivatives have garnered significant attention in the pharmaceutical industry, primarily as precursors to potent bioactive molecules. A notable application is in the development of acetylcholinesterase (AChE) inhibitors for the management of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Derivatives of this compound have been designed and synthesized to effectively inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, these compounds increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.

Quantitative Data: Acetylcholinesterase Inhibitory Activity of Indanone Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Derivative 1 | Acetylcholinesterase (AChE) | 1.2 | [1] |

| Derivative 2 | Butyrylcholinesterase (BChE) | 0.3 | [1] |

| Derivative 9 | Acetylcholinesterase (AChE) | 0.0148 | [2] |

| Derivative 14 | Acetylcholinesterase (AChE) | 0.0186 | [2] |

Experimental Protocol: Synthesis of a 2,6-dimethyl-1-indanone (A Representative Industrial Synthesis)

This protocol, adapted from a patented industrial process for a closely related compound, illustrates a typical synthesis of a substituted indanone.[3]

Materials:

-

m-Methyl benzoyl chloride

-

Propylene

-

Aluminum trichloride (AlCl₃)

-

1,2-Dichloroethane

-

Methanol

-

Activated carbon

-

Water

Procedure:

-

Friedel-Crafts Acylation:

-

Charge a clean reaction vessel with 1,2-dichloroethane, m-methyl benzoyl chloride, and aluminum trichloride at room temperature.

-

Cool the mixture to 0°C.

-

Introduce propylene gas and allow the reaction to proceed for 6 hours, monitoring the consumption of m-methyl benzoyl chloride.

-

Once the reaction is complete (≤ 0.5% m-methyl benzoyl chloride remaining), evaporate the 1,2-dichloroethane.

-

-

Friedel-Crafts Alkylation:

-

Add a second equivalent of aluminum trichloride to the reaction mixture.

-

Heat the mixture to 80°C and maintain for 4 hours to facilitate the intramolecular alkylation (cyclization).

-

-

Work-up and Purification:

-

After the reaction, perform suction filtration.

-

Leach the filter cake with water until the pH is approximately 7.

-

Add methanol and activated carbon to the filter cake and heat to reflux for 30 minutes for decolorization.

-

Perform hot filtration.

-

Partially remove the methanol from the filtrate by distillation under reduced pressure to induce crystallization.

-

Cool the solution to 20°C to complete crystallization.

-

Collect the solid product by vacuum filtration and dry in an oven at 70°C.

-

Yield and Purity: This process is reported to yield 2,6-dimethyl-1-indanone with a purity of approximately 98% and a yield of around 80-82%.[3]

Signaling Pathway: Cholinergic Neurotransmission and Acetylcholinesterase Inhibition

The following diagram illustrates the cholinergic signaling pathway and the mechanism of action of indanone-based acetylcholinesterase inhibitors.

Caption: Cholinergic signaling and AChE inhibition by indanone derivatives.

Fragrance and Flavor Industry Applications

This compound possesses a unique aromatic profile, making it a valuable ingredient in the fragrance and flavor industries.[4] It is used to impart complex and appealing scent and taste profiles to a variety of consumer products.

Key Fragrance Compound: Cashmeran

While not a direct derivative of this compound, the commercially significant fragrance ingredient Cashmeran (6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone) shares the indanone core structure.[5] The synthesis of such complex indanones often involves multi-step processes, and while a direct industrial synthesis from this compound is not widely published, the general synthetic strategies for related compounds provide valuable insights.

Quantitative Data: Synthesis of a Cashmeran Analogue

A novel asymmetric Brønsted acid-catalyzed Michael addition has been reported for the synthesis of Cashmeran odorants, achieving good to excellent yields and high enantioselectivity.[6]

| Reaction Step | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Michael Addition | Good to Excellent | High | [6][7] |

Experimental Workflow: General Synthesis of Fragrance Indanones

The following workflow outlines a general, conceptual pathway for the synthesis of complex indanones used in the fragrance industry, inspired by known organic synthesis reactions.

Caption: General workflow for the synthesis of complex indanone fragrances.

Agrochemical Applications

The indanone scaffold is a recurring motif in various agrochemicals, demonstrating its potential in the development of new crop protection agents.

Herbicidal and Antiviral Activity

Certain chalcone derivatives containing the indanone moiety have been synthesized and shown to possess good therapeutic and protective activities against the Tobacco Mosaic Virus (TMV).[8]

Quantitative Data: Anti-TMV Activity of Indanone Derivatives

| Compound ID | Therapeutic Activity EC50 (µg/mL) | Protective Activity EC50 (µg/mL) | Reference |

| N2 | 70.7 | 60.8 | [8] |

| N7 | 89.9 | - | [8] |

| N10 | - | 120.3 | [8] |

| Ningnanmycin (Control) | 158.3 | 175.6 | [8] |

Advanced Materials Science

The conjugated π-system inherent in the indanone structure makes it an attractive candidate for the development of novel organic electronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs)

Indanone derivatives can be incorporated into the molecular design of organic semiconductors used in OLEDs. These materials can be engineered to exhibit specific photophysical properties, leading to efficient light emission. High-throughput virtual screening and experimental approaches have identified promising indanone-containing molecules for OLED applications, with some synthesized candidates achieving high external quantum efficiencies (EQE).[9]

Quantitative Data: Performance of OLEDs with Novel Organic Emitters

| Device Performance Metric | Value | Reference |

| External Quantum Efficiency (EQE) | up to 22% | [9] |

| External Quantum Efficiency (Blue Phosphorescent OLED) | > 30% | [3] |

Logical Relationship: From Molecule to Device

The development of indanone-based OLEDs follows a logical progression from molecular design to device fabrication and characterization.

Caption: Logical workflow for the development of indanone-based OLEDs.

References

- 1. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 2. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Indanone synthesis [organic-chemistry.org]

- 6. Design and enantioselective synthesis of Cashmeran odorants by using "enol catalysis" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

6-Methyl-1-indanone: A Technical Guide for Fragrance Applications

An In-depth Exploration of a Versatile Aroma Chemical for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-indanone is a substituted indanone that has garnered interest as a versatile ingredient in the fragrance industry.[1] Its unique chemical structure, characterized by a fused bicyclic system comprising a benzene ring and a cyclopentanone ring with a methyl substituent, contributes to its distinct olfactory properties.[2] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, synthesis methodologies, fragrance profile, and preliminary safety and biological considerations. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of new fragrances and the study of aroma chemicals.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and performance in fragrance applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| CAS Number | 24623-20-9 | [4] |

| Appearance | White to light yellow crystal powder | [3] |

| Melting Point | 57 - 62 °C | [5] |

| Boiling Point | 124 - 126 °C at 11 mmHg; 70 °C at 0.4 mmHg | [5] |

| Solubility | Soluble in methanol and other common organic solvents. | [2] |

Synthesis of this compound

The synthesis of 1-indanone derivatives, including this compound, can be achieved through several synthetic routes. The most common methods involve intramolecular Friedel-Crafts acylation and photochemical reactions.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis of 1-indanones.[6] This typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. For the synthesis of this compound, a suitable precursor would be 3-(m-tolyl)propanoic acid. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA) or triflic acid.[6][7]

A general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Experimental Protocol (General Procedure for Friedel-Crafts Acylation of a 3-Arylpropionic Acid):

-

Acid Chloride Formation: The 3-arylpropionic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) may be added. Thionyl chloride or oxalyl chloride (1.1-1.5 eq) is added slowly at 0 °C. The reaction is stirred at room temperature until gas evolution ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude 3-arylpropionyl chloride.[6]

-

Cyclization: The crude acyl chloride is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere and cooled to 0 °C. A Lewis acid, such as anhydrous aluminum chloride (1.1-1.5 eq), is added portion-wise. The reaction is stirred and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

-

Workup and Purification: Upon completion, the reaction is quenched by carefully pouring it onto crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.[6]

Photochemical Synthesis

An alternative and often high-yielding method for the synthesis of this compound is through a photochemical reaction. It has been reported that this compound can be synthesized in high quantum yields by the photolysis of α-chloro-2',5'-dimethylacetophenone.[3] This method offers the advantage of mild reaction conditions.[8] Another photochemical route involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, where this compound is formed as a photoproduct.[3]

A simplified representation of the photochemical synthesis is shown below:

Caption: Simplified workflow for the photochemical synthesis of this compound.

Fragrance Profile and Applications

This compound is valued in the fragrance industry for its unique scent profile, which is generally described as having a sweet, floral note.[1][9] It is used as a key ingredient in perfumes and cosmetics to enhance the overall appeal of the product.[1] Its aromatic character also lends itself to applications in flavoring agents for certain food products.[1]

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in fragrance mixtures.

Typical GC-MS Parameters (Illustrative):

-

Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is often suitable for the analysis of fragrance compounds.

-

Oven Temperature Program: A typical program might start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

-

Injector and Detector Temperatures: These are typically set around 250-300 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Spectrometry Fragmentation:

The mass spectrum of a ketone like this compound will show a molecular ion peak (M+) corresponding to its molecular weight (146.19 g/mol ). The fragmentation pattern is influenced by the stable aromatic ring and the carbonyl group. Key fragmentation pathways for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. For this compound, a significant fragment would likely result from the loss of a CO group (M-28), leading to a peak at m/z 118. Further fragmentation of the indane ring structure would also be expected.

Safety and Biological Considerations

Safety Profile

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under normal handling conditions.[3] Standard laboratory safety precautions, such as wearing protective gloves and eyewear, are recommended.

Metabolism

While specific metabolism studies on this compound are not widely published, the metabolic fate of xenobiotics is often investigated using in vitro models such as human liver microsomes.[10][11] These studies help to identify potential metabolites formed through phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic pathways.[10] For a ketone like this compound, potential metabolic transformations could include reduction of the ketone to an alcohol and hydroxylation of the aromatic ring or alkyl side chain.

Caption: Postulated metabolic pathway of this compound.

Biological Activity

The indanone scaffold is present in a number of biologically active compounds, including some with anticancer and neuroprotective properties.[12][13] For instance, certain indanone derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines.[14] However, specific studies on the biological activity of this compound are limited in the public domain. Its use in pharmaceuticals is primarily as a synthetic intermediate for more complex bioactive molecules.[1]

Olfactory Signaling Pathway

The perception of this compound as a fragrance is initiated by its interaction with olfactory receptors in the nasal cavity. The binding of this odorant molecule to its specific G-protein coupled receptor (GPCR) triggers a signaling cascade within the olfactory sensory neuron.

Caption: Simplified olfactory signaling pathway for the perception of an odorant like this compound.

This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific odor.

Stability in Formulations

The stability of fragrance ingredients is a critical factor in the development of cosmetic and personal care products. The chemical stability of a compound like this compound can be influenced by various factors within a formulation, such as pH, the presence of oxidizing or reducing agents, and interactions with other ingredients.[15] Additionally, external factors like exposure to light and heat can lead to degradation over time.

While specific stability data for this compound in different cosmetic bases (e.g., emulsions, alcoholic solutions) is not extensively documented, it is known that ketones can be susceptible to photochemical reactions. Therefore, formulation and packaging considerations to protect the product from prolonged UV exposure may be necessary to ensure the stability of the fragrance profile.

Conclusion

This compound is a valuable aroma chemical with a pleasant and versatile fragrance profile. Its synthesis is achievable through established organic chemistry methodologies, and it is amenable to analysis by standard techniques such as GC-MS. While its primary application is in the fragrance and flavor industry, the indanone scaffold's presence in various bioactive molecules suggests potential for further investigation into its pharmacological properties. This technical guide provides a foundational understanding of this compound for professionals in the fields of fragrance chemistry, materials science, and drug discovery, and highlights areas where further research, particularly in quantitative fragrance performance, stability, and specific biological activity, would be beneficial.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indanone synthesis [organic-chemistry.org]

- 3. This compound CAS#: 24623-20-9 [amp.chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. academics.su.edu.krd [academics.su.edu.krd]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 6-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 6-Methyl-1-indanone (CAS No. 24623-20-9). The information herein is compiled from various safety data sheets (SDS) and chemical information sources to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Hazard Identification and Classification

The hazard classification for this compound is not consistently reported across all sources. Some safety data sheets indicate that it is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, other sources suggest that it may not meet GHS hazard criteria based on a limited number of reports[2]. Given the lack of comprehensive toxicological data, it is prudent to handle this compound with care, adhering to good industrial hygiene and safety practices[1].

Table 1: GHS Classification Summary

| Classification | Reported Status | Notes |

| GHS Hazard Classification | Not consistently classified[1][2] | One source states it is not considered hazardous[1]. Another indicates it does not meet GHS hazard criteria in 50% of reports[2]. |

| Signal Word | No data available | |

| Hazard Statement(s) | No data available | |

| Precautionary Statement(s) | No data available |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Appearance | White to yellow solid[1][3] | [1][3] |

| Odor | No information available | [1] |

| Melting Point | 57 - 62 °C (134.6 - 143.6 °F) | [1][4] |

| Boiling Point | 124 - 126 °C (255.2 - 258.8 °F) at 760 mmHg | [1] |

| Flash Point | No information available | [1] |

| Solubility | No information available | |

| Stability | Stable under normal conditions[1] | [1] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation | Source(s) |

| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid ingestion and inhalation. - Avoid dust formation. - Use in a well-ventilated area. - Wash hands thoroughly after handling. | [1][5] |

| Storage | - Keep containers tightly closed. - Store in a dry, cool, and well-ventilated place. - Keep away from heat and sources of ignition. | [1] |

| Incompatible Materials | Strong oxidizing agents | [1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound.

Table 4: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | - Wear appropriate protective eyeglasses or chemical safety goggles. - Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][5] |

| Skin Protection | - Wear appropriate protective gloves and clothing to prevent skin exposure. - Inspect gloves prior to use and dispose of contaminated gloves properly. | [1][5] |

| Respiratory Protection | - No protective equipment is needed under normal use conditions with adequate ventilation. - If dust is generated, a particle filter respirator (e.g., N95) may be used. | [1][4] |

| Hygiene Measures | - Handle in accordance with good industrial hygiene and safety practice. - Wash hands before breaks and at the end of the workday. | [1] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Procedures

| Exposure Route | First Aid Measure | Source(s) |

| Eye Contact | - Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. - Get medical attention. | [1][6] |